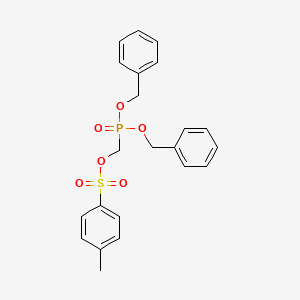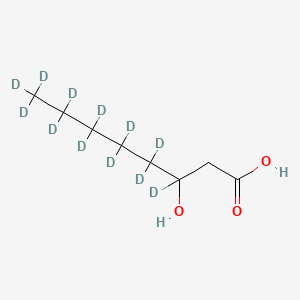
3-Hydroxyoctanoic Acid-d12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxyoctanoic Acid-d12 is a deuterated form of 3-Hydroxyoctanoic Acid, a beta-hydroxy acid. This compound is characterized by the presence of twelve deuterium atoms, which replace the hydrogen atoms in the non-deuterated form. It is commonly used in scientific research due to its unique properties and applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxyoctanoic Acid-d12 typically involves the deuteration of 3-Hydroxyoctanoic Acid. This process can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions often involve elevated temperatures and pressures to facilitate the incorporation of deuterium atoms into the molecular structure .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. The final product is purified through techniques such as distillation or chromatography to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxyoctanoic Acid-d12 undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl group to a carbonyl group, forming 3-oxooctanoic acid.
Reduction: The compound can be reduced to form octanoic acid.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions
Major Products Formed
Oxidation: 3-Oxooctanoic acid.
Reduction: Octanoic acid.
Substitution: Various halogenated or alkylated derivatives
Scientific Research Applications
3-Hydroxyoctanoic Acid-d12 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in mass spectrometry for tracing metabolic pathways and studying reaction mechanisms.
Biology: Employed in studies of fatty acid metabolism and as a marker for metabolic disorders.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool for certain diseases.
Industry: Utilized in the production of biodegradable polymers and as a precursor for various chemical syntheses .
Mechanism of Action
3-Hydroxyoctanoic Acid-d12 exerts its effects primarily through its interaction with hydroxycarboxylic acid receptor 3 (HCA 3), a G protein-coupled receptor. Upon binding to this receptor, it activates signaling pathways that regulate metabolism and immune functions. The compound’s deuterated form allows for detailed studies of these mechanisms using advanced analytical techniques .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxyoctanoic Acid: The non-deuterated form, which shares similar chemical properties but lacks the isotopic labeling.
3-Hydroxydecanoic Acid: A longer-chain analog with similar functional groups.
3-Hydroxybutanoic Acid: A shorter-chain analog with similar functional groups
Uniqueness
3-Hydroxyoctanoic Acid-d12 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the compound’s stability and allows for precise tracking in metabolic studies. This makes it a valuable tool for researchers studying complex biochemical pathways and developing new therapeutic strategies .
Properties
Molecular Formula |
C8H16O3 |
|---|---|
Molecular Weight |
172.28 g/mol |
IUPAC Name |
3,4,4,5,5,6,6,7,7,8,8,8-dodecadeuterio-3-hydroxyoctanoic acid |
InChI |
InChI=1S/C8H16O3/c1-2-3-4-5-7(9)6-8(10)11/h7,9H,2-6H2,1H3,(H,10,11)/i1D3,2D2,3D2,4D2,5D2,7D |
InChI Key |
NDPLAKGOSZHTPH-SDFLALOFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(CC(=O)O)O |
Canonical SMILES |
CCCCCC(CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Furo[2,3-c]pyridin-5-ylmethanamine](/img/structure/B13442599.png)


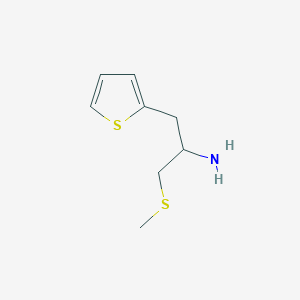
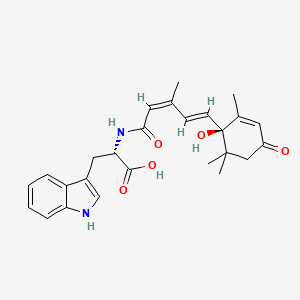
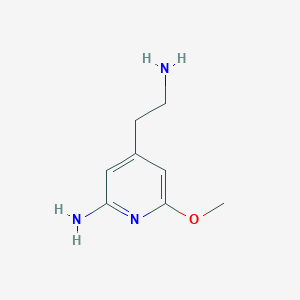
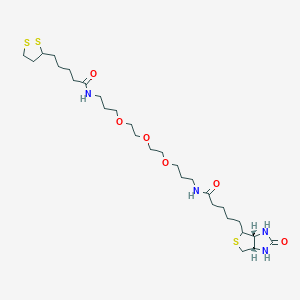

![4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid](/img/structure/B13442656.png)
![2-{6-methyl-3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-2-yl}acetic acid](/img/structure/B13442664.png)
![[trans(trans)]-2-Fluoro-4-(4'-propyl[1,1'-bicyclohexyl]-4-yl)-1-(trifluoromethoxy)benzene](/img/structure/B13442668.png)

